molecular formula C12H10N2O5 B11721495 Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate

Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate

Cat. No.: B11721495
M. Wt: 262.22 g/mol
InChI Key: POQFVMSXRAAZML-UHFFFAOYSA-N
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Description

Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a nitro group at the 5-position of the indole ring and an ethyl ester group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate typically involves the nitration of an indole derivative followed by esterification. One common method involves the nitration of 3-indoleacetic acid to introduce the nitro group at the 5-position. This is followed by esterification with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and esterification steps but utilizes industrial-grade reagents and equipment to ensure efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-3-indolyl derivatives .

Scientific Research Applications

Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes and pigments due to its indole structure.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(5-Nitro-3-indolyl)propanoate
  • 2,2,2-Trifluoro-1-(5-nitro-3-indolyl)ethanone
  • 5-Nitro-3-indolyl phosphates

Uniqueness

Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate is unique due to its specific substitution pattern on the indole ring. The presence of both the nitro group and the ethyl ester group at specific positions provides distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 2-(5-nitro-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)11(15)9-6-13-10-4-3-7(14(17)18)5-8(9)10/h3-6,13H,2H2,1H3

InChI Key

POQFVMSXRAAZML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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